2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidin-4-one core substituted at position 3 with a cyclopentyl group, a thioether linkage at position 2, and an acetamide moiety terminating in a 4-methoxyphenyl group. The cyclopentyl group may enhance lipophilicity and target binding compared to smaller alkyl substituents, while the 4-methoxyphenyl acetamide could influence solubility and receptor interactions .
Properties
IUPAC Name |
2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-30-17-12-10-15(11-13-17)25-20(28)14-32-24-26-21-18-8-4-5-9-19(18)31-22(21)23(29)27(24)16-6-2-3-7-16/h4-5,8-13,16H,2-3,6-7,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLHTSFBBWSNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of this compound involves a multi-step process that incorporates cyclopentyl and benzofuro-pyrimidine moieties. The method typically employs various organic reactions including thioether formation and acetamide coupling. A detailed synthetic pathway is illustrated in the following table:
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Cyclization | Cyclopentyl derivative + benzofuro | Intermediate 1 |
| 2 | Thioether formation | Intermediate 1 + thiol | Intermediate 2 |
| 3 | Acetamide coupling | Intermediate 2 + 4-methoxyphenyl | Final product: Target compound |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzofuro-pyrimidines have shown effectiveness against various bacterial strains due to their ability to inhibit key enzymes involved in bacterial cell wall synthesis. The target compound is hypothesized to possess similar properties based on its structural analogies.
Antioxidant Activity
The antioxidant potential of the compound can be inferred from studies on related thioether compounds. These compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in vitro. The presence of the thioether linkage in the target compound may enhance its electron-donating capacity, contributing to its antioxidant activity.
Anti-inflammatory Effects
Inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes, has been observed with related compounds. The target compound's structural features suggest it may act as an MPO inhibitor, potentially reducing inflammation in conditions such as cardiovascular diseases and autoimmune disorders. Preclinical studies have shown that similar compounds effectively decrease levels of inflammatory cytokines like TNF-α and IL-6.
The biological activities of the target compound are likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with a similar structure have been shown to inhibit enzymes critical for microbial survival and inflammatory pathways.
- Radical Scavenging : The thioether moiety may facilitate interactions with reactive oxygen species (ROS), enhancing the compound's antioxidant profile.
- Cell Signaling Modulation : By interacting with cellular receptors or signaling pathways, the compound may modulate inflammatory responses.
Case Studies
- In vitro Studies : A study evaluating the antibacterial activity of benzofuro-pyrimidine derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The target compound's structural similarities suggest it may exhibit comparable activity.
- Animal Models : Preclinical trials using MPO inhibitors have shown reduced inflammation and improved outcomes in models of sepsis and cardiovascular diseases. The target compound's potential as an MPO inhibitor warrants further investigation in similar models.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table highlights structural variations among analogs (data derived from evidence):
Physicochemical Properties
- Molecular Weight : ’s compound (C22H19N3O3S2) has a molar mass of 437.53 g/mol, while the target compound’s cyclopentyl and benzofuro groups likely increase its mass beyond 450 g/mol, affecting bioavailability .
- pKa : ’s compound exhibits a predicted pKa of 12.77, suggesting moderate basicity, which may differ in the target compound due to the 4-methoxyphenyl group’s electron-donating effects .
- Lipophilicity : The cyclopentyl group in the target compound likely confers higher logP values compared to ’s isopentyl or ’s methoxybenzyl substituents, impacting membrane permeability .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Begin with a benzofuropyrimidinone core and introduce the cyclopentyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Thioacetamide formation can be achieved by reacting the pyrimidinone with thioacetic acid derivatives in the presence of coupling agents like EDCI/HOBt. Monitor intermediates via TLC and HPLC, adjusting solvent polarity (e.g., gradient elution with acetonitrile/water) to improve yield . Optimize reaction times and temperatures using Design of Experiments (DoE) to account for steric hindrance from the cyclopentyl group .
Q. How should researchers approach structural elucidation using spectroscopic methods?
- Methodological Answer : Combine ¹H/¹³C NMR (in DMSO-d₆) to confirm the acetamide moiety (δ ~2.0 ppm for CH₃, δ ~168 ppm for carbonyl) and benzofuropyrimidinone aromaticity (δ 6.8–8.2 ppm). Use HSQC and HMBC to resolve overlapping signals from the cyclopentyl and methoxyphenyl groups. High-resolution mass spectrometry (HRMS) with ESI+ ionization can validate the molecular formula (e.g., [M+H]⁺ expected vs. observed mass error <2 ppm). IR spectroscopy (KBr pellet) confirms thioether (C-S stretch ~680 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound's biological activity?
- Methodological Answer : Conduct a fragment-based SAR study by systematically modifying the cyclopentyl (e.g., cyclohexyl or aryl substitutions) and methoxyphenyl groups (e.g., halogenation or demethylation). Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinase domains), validated by surface plasmon resonance (SPR) for kinetic analysis (ka/kd). Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., fluorescence-based ATPase assays) to identify critical substituents .
Q. What in vitro and in vivo models are appropriate for evaluating its pharmacological potential?
- Methodological Answer : For in vitro studies, use cancer cell lines (e.g., MCF-7, HepG2) with ATP-content assays to assess cytotoxicity. Measure apoptosis via Annexin V/PI flow cytometry. For in vivo evaluation, employ xenograft models (e.g., nude mice with HT-29 tumors) at doses of 10–50 mg/kg (oral or IP). Monitor pharmacokinetics (LC-MS/MS for plasma concentration) and toxicity (ALT/AST levels, histopathology). Include a positive control (e.g., doxorubicin) and vehicle group .
Q. How can contradictions in solubility data from different studies be resolved?
- Methodological Answer : Reassess solubility using standardized protocols: (1) Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. (2) Use HPLC-UV to quantify supernatant concentration after filtration (0.22 µm PVDF membrane). Address discrepancies by verifying compound purity (≥95% by HPLC) and controlling for polymorphic forms (via XRPD). Compare results with computational predictions (e.g., LogP via ACD/Labs) to identify outliers .
Data Contradiction Analysis
Q. How to resolve conflicting reports on metabolic stability in hepatic microsomes?
- Methodological Answer : Replicate assays using pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration. Monitor parent compound depletion via LC-MS/MS at 0, 5, 15, 30, and 60 minutes. Normalize data to control compounds (e.g., verapamil for high clearance). If discrepancies persist, check for differences in incubation conditions (e.g., pre-incubation time, DMSO concentration ≤0.1%) or interspecies variability (e.g., mouse vs. human microsomes) .
Experimental Design Considerations
Q. What controls are critical in assessing off-target effects in kinase inhibition assays?
- Methodological Answer : Include (1) Negative controls : DMSO vehicle and inactive analog (e.g., des-thioacetamide derivative). (2) Positive controls : Staurosporine (broad-spectrum kinase inhibitor). Use a kinase panel (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration. Calculate selectivity scores (S(10) = number of kinases inhibited >90%) and validate hits via orthogonal assays (e.g., CETSA for target engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
